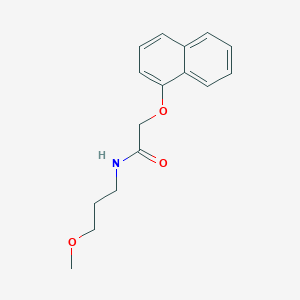![molecular formula C17H15N3O7 B4669572 N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4669572.png)
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine
Overview
Description
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine, also known as FANAL, is a small molecule that has been widely used in scientific research due to its unique properties and potential applications. FANAL is a synthetic compound that was first synthesized in the 1970s, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine is not fully understood, but it is believed to involve the covalent modification of the active site of enzymes. This compound contains a Michael acceptor group, which can react with the nucleophilic residues in the active site of enzymes, leading to their inhibition. This compound has also been shown to bind to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine in lab experiments is its high potency and selectivity. This compound has been shown to be a highly effective inhibitor of several enzymes, with IC50 values in the nanomolar range. Another advantage of using this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine, including the development of new synthetic methods for its production, the identification of new targets for its inhibition, and the evaluation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
Scientific Research Applications
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine has been used in a wide range of scientific research applications, including drug discovery, enzyme inhibition studies, and protein-ligand binding assays. This compound has been shown to inhibit the activity of several enzymes, including cathepsin B, a lysosomal protease that is involved in the degradation of proteins. This compound has also been used as a probe to study the binding affinity of proteins to small molecules.
Properties
IUPAC Name |
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c21-15(22)7-8-18-16(23)13(19-17(24)14-2-1-9-27-14)10-11-3-5-12(6-4-11)20(25)26/h1-6,9-10H,7-8H2,(H,18,23)(H,19,24)(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRRIONBVJHSGI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4669493.png)
![3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4669506.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4669513.png)
![3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4669523.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4669531.png)
![2-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4669546.png)
![ethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4669559.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-methoxyphenyl propionate](/img/structure/B4669565.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4669593.png)

![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669608.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)
![2-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4669610.png)
